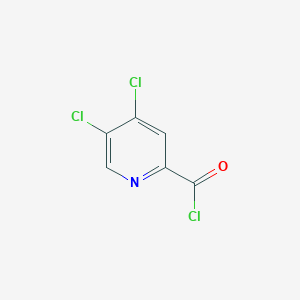
4,5-Dichloropicolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloropicolinoyl chloride is an organic compound that belongs to the class of chlorinated pyridines. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Amines: For the formation of amides through condensation reactions.
Major Products Formed
Amides: Formed through the reaction with amines.
Picolinic Acid Derivatives: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
4,5-Dichloropicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropicolinoyl Chloride: Another chlorinated derivative of picolinic acid.
4,5-Dichloro-1,2,3-dithiazolium Chloride: A related compound with similar reactivity.
Uniqueness
4,5-Dichloropicolinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorinated pyridines. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H2Cl3NO |
|---|---|
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
4,5-dichloropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H |
Clave InChI |
RODRKOMNKILSHH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


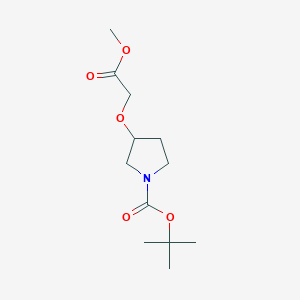
![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
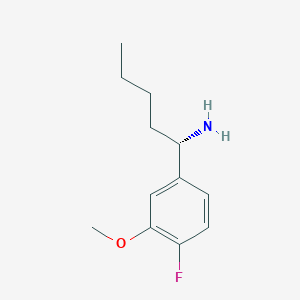
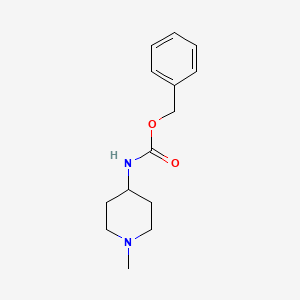
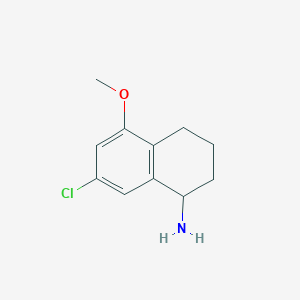
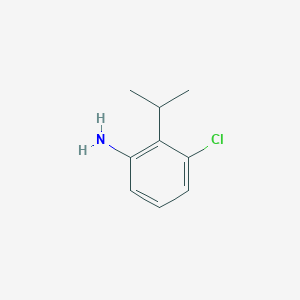
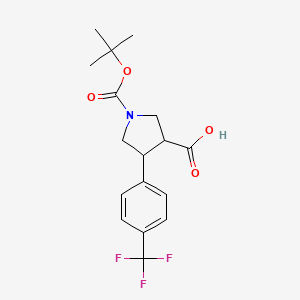
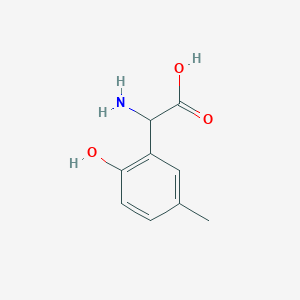
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

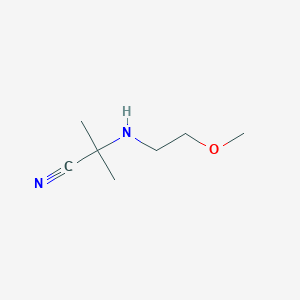
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
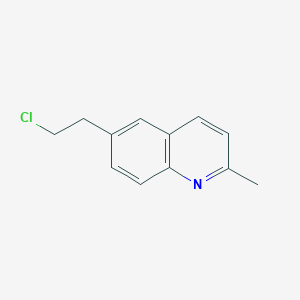
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
